1,1-Bis(4-fluorophenyl)-1-methylsilanol

Description

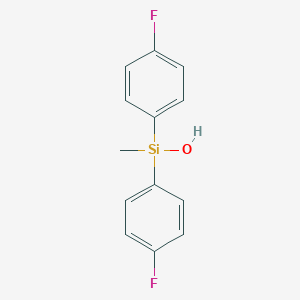

Structure

2D Structure

Properties

IUPAC Name |

bis(4-fluorophenyl)-hydroxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2OSi/c1-17(16,12-6-2-10(14)3-7-12)13-8-4-11(15)5-9-13/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYDPFLJJBFJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905110 | |

| Record name | 1,1-Bis(4-fluorophenyl)-1-methylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156162-13-9 | |

| Record name | 1,1-Bis(4-fluorophenyl)-1-methylsilanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156162139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Bis(4-fluorophenyl)-1-methylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-BIS(4-FLUOROPHENYL)-1-METHYLSILANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OHD6NU8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1,1-Bis(4-fluorophenyl)-1-methylsilanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 1,1-Bis(4-fluorophenyl)-1-methylsilanol, a fluorinated arylsilanol with potential applications in medicinal chemistry and materials science. This document outlines a probable synthetic route, experimental protocols based on analogous reactions, and the key analytical techniques for structural elucidation and purity assessment.

Introduction

This compound is an organosilicon compound characterized by a central silicon atom bonded to two 4-fluorophenyl groups, one methyl group, and a hydroxyl group. The presence of the Si-OH functional group makes it a silanol, and the fluorine atoms on the phenyl rings can significantly influence its chemical and physical properties, including its electronic characteristics, lipophilicity, and metabolic stability, making it an interesting building block for the development of novel therapeutic agents and advanced materials.

Synthesis

The most plausible and widely applicable method for the synthesis of this compound involves a two-step process: a Grignard reaction to form the carbon-silicon bonds, followed by the hydrolysis of the resulting intermediate.

Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Preparation of 4-Fluorophenylmagnesium bromide

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is dried in an oven and assembled while hot under a stream of dry nitrogen.

-

Reagents: Magnesium turnings (1.2 eq) are placed in the flask. A small crystal of iodine can be added to initiate the reaction.

-

Reaction Initiation: A solution of 4-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared and a small portion is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle refluxing.

-

Grignard Reagent Formation: The remaining 4-bromofluorobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Methyltrichlorosilane

-

Cooling: The freshly prepared Grignard reagent is cooled in an ice bath.

-

Addition of Silane: A solution of methyltrichlorosilane (0.5 eq) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

Step 3: Hydrolysis and Purification

-

Hydrolysis: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Characterization Workflow

The logical flow of the characterization process is depicted below:

Caption: Logical workflow for the characterization of the synthesized compound.

Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. Note: As no experimentally determined data was found in the literature, these are predicted or typical values for similar structures.

Table 1: Predicted NMR Data (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.5-7.6 | m | Aromatic (ortho to Si) | |

| ~7.0-7.1 | m | Aromatic (meta to Si) | ||

| ~2.0-3.0 | s (broad) | Si-OH | ||

| ~0.4-0.6 | s | Si-CH₃ | ||

| ¹³C | ~163 (d) | J(C,F) ≈ 250 | Aromatic (C-F) | |

| ~135 (d) | J(C,F) ≈ 8 | Aromatic (ortho to Si) | ||

| ~129 (d) | J(C,F) ≈ 3 | Aromatic (ipso to Si) | ||

| ~115 (d) | J(C,F) ≈ 21 | Aromatic (meta to Si) | ||

| ~0-2 | Si-CH₃ | |||

| ¹⁹F | ~ -110 to -115 | m | Ar-F |

Table 2: Expected IR and Mass Spectrometry Data

| Technique | Feature | Expected Value | Assignment |

| IR Spectroscopy | Absorption Band (cm⁻¹) | ~3690 (sharp, in dilute solution) | Free O-H stretch |

| ~3200-3400 (broad) | H-bonded O-H stretch | ||

| ~1590, 1500, 1400 | Aromatic C=C stretch | ||

| ~1230 | Si-C stretch | ||

| ~820 | Si-O stretch | ||

| Mass Spectrometry (EI) | m/z | 250 | [M]⁺ |

| 235 | [M - CH₃]⁺ | ||

| 155 | [M - C₆H₄F]⁺ | ||

| 95 | [C₆H₄F]⁺ |

Conclusion

This technical guide outlines a robust and feasible pathway for the synthesis of this compound via a Grignard reaction followed by hydrolysis. The provided characterization workflows and predicted data serve as a valuable resource for researchers in the fields of organosilicon chemistry, drug discovery, and materials science, enabling the successful synthesis and verification of this and structurally related compounds. Careful execution of the experimental protocols and thorough analysis of the spectroscopic data are crucial for obtaining the target molecule in high purity and for confirming its chemical identity.

In-depth Technical Guide: The Mechanism of Action of Fluorinated Silanols in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of fluorinated silanols in catalysis. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique properties of these powerful catalysts in organic synthesis. This document details the core principles behind their enhanced catalytic activity, presents quantitative data to support these claims, outlines detailed experimental protocols, and provides visual representations of key mechanisms and workflows.

Core Principles: The Impact of Fluorination on Silanol Catalysis

The introduction of fluorine atoms into the structure of silanols dramatically enhances their catalytic activity. This enhancement is primarily attributed to two key factors: a significant increase in Brønsted acidity and the promotion of cooperative hydrogen bonding.

1.1. Enhanced Brønsted Acidity:

The high electronegativity of fluorine atoms exerts a strong electron-withdrawing effect on the silicon-oxygen bond of the silanol group (Si-O-H). This inductive effect polarizes the O-H bond, making the proton more acidic and thus more readily donated. For instance, the perfluorinated trialkoxysilanol, {(F3C)3CO}3SiOH, has a pKa value in acetonitrile (MeCN) of 17.4, making it significantly more acidic than common organic acids like acetic acid (pKa = 24.5 in MeCN) and orders of magnitude more acidic than non-fluorinated silanols like trimethylsilanol (Me3SiOH, pKa = 37.0 in MeCN)[1]. This heightened acidity allows fluorinated silanols to act as potent Brønsted acid catalysts, activating electrophiles more effectively than their non-fluorinated counterparts.

1.2. Cooperative Hydrogen Bonding:

Fluorinated silanols, particularly silanediols, exhibit a remarkable ability to engage in cooperative hydrogen bonding.[2][3][4] These molecules can self-assemble into unique dimeric structures through hydrogen bonding interactions.[2][3][4] This self-recognition creates a more organized and potent catalytic species with enhanced hydrogen-bond donating capabilities. The electron-withdrawing fluorine atoms further strengthen these hydrogen bonds, leading to more effective activation of substrates. This cooperative effect is crucial for their catalytic efficacy in various organic transformations.

1.3. Lewis Acidity:

In addition to Brønsted acidity and hydrogen bonding, the Lewis acidity of the silicon atom can also be tuned by fluorination.[5][6][7] The electron-withdrawing fluorine substituents can increase the partial positive charge on the silicon atom, enhancing its ability to act as a Lewis acid and coordinate to Lewis basic substrates. This mode of activation can be complementary to the Brønsted acid and hydrogen bonding pathways.

Quantitative Data on Catalytic Performance

The enhanced acidity and hydrogen bonding capabilities of fluorinated silanols translate into superior catalytic performance in a variety of organic reactions. The following tables summarize key quantitative data, highlighting the impact of fluorination.

Table 1: Comparison of pKa Values for Selected Silanols and Acids

| Compound | pKa (Gas Phase) | pKa (MeCN) | Reference |

| {(F3C)3CO}3SiOH | 229.2 | 17.4 | [1] |

| Si(OH)4 | 338.3 | 29.8 | [1] |

| (tBuO)3SiOH | 353.4 | 34.4 | [1] |

| Me3SiOH | 358.3 | 37.0 | [1] |

| Phenol | 349.9 | 28.2 | [1] |

| Acetic Acid | 348.9 | 24.5 | [1] |

| Benzoic Acid | 345.5 | 21.3 | [1] |

| HCl | 333.3 | 10.7 | [1] |

Table 2: Performance of a Chiral Imidazole-Containing Catalyst in the Desymmetrization of a Prochiral Silanediol

| Entry | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | er | Reference |

| 1 | THF | 10 | 3 | 75 | 92:8 | [8] |

| 2 | Toluene | 10 | 3 | 93 | 95:5 | [8] |

| 3 | Toluene | 20 | 16 | >95 | 95:5 | [8] |

| 4 | CH2Cl2 | 10 | 3 | 90 | 94:6 | [8] |

| 5 | Et2O | 10 | 16 | 72 | 92:8 | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a bifunctional fluoroalcohol catalyst and a general procedure for its use in a catalytic reaction.

3.1. Synthesis of a Bifunctional Fluoroalcohol Catalyst

This protocol describes the synthesis of a novel bifunctional single-molecule hydrogen-bonding organocatalyst based on a fluorinated tertiary alcohol, as reported in the literature.

Materials:

-

Starting fluorinated alcohol derivative

-

Appropriate reagents for functionalization (e.g., isocyanate-containing compound)

-

Dry solvents (e.g., THF, CH2Cl2)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, dissolve the starting fluorinated alcohol in a suitable dry solvent in a flame-dried flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the functionalizing reagent (e.g., isocyanate) dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or NMR.

-

Upon completion, quench the reaction with a suitable reagent if necessary.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure bifunctional fluoroalcohol catalyst.

-

Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

3.2. General Procedure for Catalytic Ring-Opening Polymerization of α-Amino Acid N-carboxyanhydride (NCA)

This protocol outlines a general procedure for the use of a bifunctional fluoroalcohol catalyst in the polymerization of NCAs.

Materials:

-

Bifunctional fluoroalcohol catalyst

-

α-Amino acid N-carboxyanhydride (NCA) monomer

-

Initiator (if required)

-

Dry solvent (e.g., DMF, CH2Cl2)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add the bifunctional fluoroalcohol catalyst to a flame-dried reaction vessel.

-

Add the desired amount of dry solvent to dissolve the catalyst.

-

Add the NCA monomer to the catalyst solution and stir to ensure homogeneity.

-

If an initiator is used, add it to the reaction mixture.

-

Stir the reaction mixture at the specified temperature for the required time to achieve the desired polymer molecular weight and conversion.

-

Monitor the polymerization progress by taking aliquots and analyzing them by techniques such as FT-IR or ¹H NMR to determine monomer conversion.

-

Upon reaching the desired conversion, terminate the polymerization by adding a quenching agent or by precipitating the polymer in a non-solvent (e.g., diethyl ether).

-

Collect the polymer by filtration or centrifugation, wash it with the non-solvent, and dry it under vacuum to a constant weight.

-

Characterize the resulting polypeptide by gel permeation chromatography (GPC) to determine its molecular weight and molecular weight distribution (Đ).

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the mechanism of action of fluorinated silanols in catalysis.

Conclusion and Future Outlook

Fluorinated silanols have emerged as a powerful class of organocatalysts with broad applications in organic synthesis. Their enhanced Brønsted acidity and cooperative hydrogen-bonding capabilities, stemming from the unique electronic properties of fluorine, enable them to catalyze a wide range of transformations with high efficiency and selectivity. This technical guide has provided a comprehensive overview of the fundamental principles governing their catalytic activity, supported by quantitative data and detailed experimental protocols. The visualized mechanisms and workflows offer a practical framework for researchers to understand and apply these catalysts in their own work.

The continued development of novel chiral fluorinated silanols holds great promise for advancing the field of asymmetric catalysis. Furthermore, a deeper understanding of the intricate interplay between Brønsted acidity, Lewis acidity, and hydrogen bonding will undoubtedly lead to the design of even more active and selective catalysts. As the demand for efficient and sustainable synthetic methodologies grows, particularly in the pharmaceutical and agrochemical industries, fluorinated silanols are poised to play an increasingly important role in enabling the synthesis of complex molecules.

References

- 1. Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Organocatalytic Asymmetric Synthesis of Si-Stereogenic Siloxanols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Silanol: a bifunctional group for peptide synthesis and late-stage functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

literature review on the synthesis of aryl-substituted silanols

An In-depth Technical Guide to the Synthesis of Aryl-Substituted Silanols

Introduction

Aryl-substituted silanols are a class of organosilicon compounds characterized by a hydroxyl group directly attached to a silicon atom, which is also bonded to at least one aryl group (Ar-Si-OH). These compounds are pivotal intermediates and building blocks in modern chemistry. Their utility stems from their unique reactivity, which bridges the gap between organic and inorganic chemistry. Silanols are frequently employed as nucleophilic partners in transition-metal-catalyzed cross-coupling reactions (e.g., Hiyama coupling), as precursors for advanced silicon-based materials like silicones and silsesquioxanes, and even as organocatalysts in their own right. The synthesis of stable, well-defined arylsilanols is therefore a critical endeavor for researchers in synthetic chemistry, materials science, and drug development.

This technical guide provides a comprehensive literature review of the core synthetic methodologies for preparing aryl-substituted silanols. It details the most prevalent strategies, provides specific experimental protocols, summarizes quantitative data, and illustrates key pathways and workflows.

Core Synthetic Strategies

The preparation of arylsilanols can be broadly categorized into three main approaches: the hydrolysis of silyl-leaving group bonds, the oxidation of hydrosilanes, and the reaction of aryl organometallics with silicon electrophiles followed by hydrolysis.

Hydrolysis of Arylhalosilanes and Arylalkoxysilanes

The most traditional and direct route to arylsilanols is the hydrolysis of precursors containing a labile silicon-heteroatom bond, such as a silicon-halogen or silicon-alkoxy bond. This reaction proceeds via a nucleophilic substitution at the silicon center.

The hydrolysis of chlorosilanes is a common method, reacting the precursor with water, often in the presence of a base to neutralize the HCl byproduct. Similarly, arylalkoxysilanes can be hydrolyzed, a reaction whose rate is highly dependent on pH, being catalyzed by both acids and bases. The stability of the resulting silanol is often influenced by the steric bulk of the aryl substituents; large, bulky groups can prevent the common self-condensation reaction where two silanols form a disiloxane.

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| Dichlorodiphenylsilane | Toluene, Water, t-Butanol, <25 °C | Diphenylsilanediol | High | |

| Diphenyldimethoxysilane | Isopropanol, Water, Cation exchange resin, 50 °C, 2h | Diphenylsilanediol | >95 | |

| Dichlorodiphenylsilane | Organic solvent, Deionized water, Acid catalyst, 55-65 °C, 4-6h | Diphenylsilanediol | 98 | |

| Aryl(triethoxy)silanes | Water/Ethanol, Acid or Base catalysis | Arylsilanetriol (transient) | Variable | |

| Triphenylsilylfluoride | 50% Acetone/Water, OH⁻ catalysis | Triphenylsilanol | N/A |

-

Materials : Dichlorodiphenylsilane, Toluene, Deionized Water, t-Butanol, 50 mL round-bottom flask, magnetic stirrer, ice bath.

-

Procedure :

-

To a 50 mL round-bottom flask, add 16 mL of deionized water and 4 mL of t-butanol. Stir the mixture.

-

Add 2 mL of toluene to the aqueous mixture and continue stirring for 5 minutes.

-

Cool the flask in an ice bath to maintain a temperature below 25 °C.

-

In a separate flask, dissolve 4 mL of dichlorodiphenylsilane in 2 mL of toluene.

-

Add the dichlorodiphenylsilane solution dropwise to the stirred, cooled aqueous mixture. Ensure the temperature does not exceed 25 °C. A white precipitate of diphenylsilanediol will form.

-

After the addition is complete, continue stirring for an additional 15-20 minutes in the ice bath.

-

Filter the solid product using a Büchner funnel and wash the filter cake with 3 mL of ice-cold water.

-

Leave the product under vacuum for 5 minutes to partially dry. Transfer the solid diphenylsilanediol to a watch glass to air dry completely.

-

Oxidation of Arylhydrosilanes

The oxidation of arylhydrosilanes (Ar-Si-H) represents a versatile and increasingly popular method for accessing arylsilanols. This transformation can be achieved using various stoichiometric oxidants or, more efficiently, through catalytic systems. Water is often used as a green and atom-economical oxidant, releasing hydrogen gas as the only byproduct.

A range of transition metal catalysts, including those based on ruthenium, iridium, rhodium, and cobalt, have been shown to be highly effective for this hydrolytic oxidation under mild conditions. These catalytic methods often exhibit high selectivity and functional group tolerance, making them suitable for complex molecule synthesis.

| Arylhydrosilane | Catalyst / Oxidant | Conditions | Product | Yield (%) | Reference |

| Diphenylsilane | [RuCl₂(p-cymene)]₂ / H₂O | Acetone, rt, 10 min | Diphenylsilanediol | 99 | |

| Phenylsilane | [RuCl₂(p-cymene)]₂ / H₂O | Acetone, rt, 10 min | Phenylsilanetriol | 98 | |

| Tri(p-tolyl)silane | [IrCl(C₈H₁₂)]₂ / H₂O | THF, rt, 2h | Tri(p-tolyl)silanol | 94 | |

| Various Organosilanes | Cs₂CO₃ / H₂O | THF, 60 °C | Corresponding Silanols | 85-98 | |

| Various Hydrosilanes | Co-N₄/Py-N catalyst / O₂ | Toluene, 60 °C | Corresponding Silanols | High |

-

Materials : Diphenylsilane, [RuCl₂(p-cymene)]₂ catalyst, Acetone, Water, Schlenk flask, magnetic stirrer.

-

Procedure :

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylsilane (1.0 mmol) in acetone (5 mL).

-

Add water (3.0 mmol, 3 equivalents).

-

To the stirred solution, add the catalyst, [RuCl₂(p-cymene)]₂ (0.001 mmol, 0.1 mol%).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 10-30 minutes, which can be monitored by the cessation of hydrogen gas evolution or by TLC/GC analysis.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography on silica gel to afford pure diphenylsilanediol.

-

Synthesis from Aryl Organometallic Reagents

A powerful and highly adaptable strategy for creating the aryl-silicon bond involves the reaction of an aryl organometallic species, such as a Grignard reagent (Ar-MgX) or an organolithium reagent (Ar-Li), with a silicon electrophile. Common silicon electrophiles include tetraalkoxysilanes (Si(OR)₄) or chlorosilanes (R'ₓSiCl₄₋ₓ). This approach first yields an arylalkoxysilane or arylchlorosilane, which is then hydrolyzed, often in the same pot, to the desired arylsilanol. This method is particularly useful for creating arylsilanes with specific substitution patterns starting from readily available aryl halides.

| Aryl Halide | Reagents | Intermediate | Final Product | Overall Yield (%) | Reference |

| Bromobenzene | 1. Mg, THF; 2. Si(OEt)₄; 3. H₂O/H⁺ | Phenyltriethoxysilane | Phenylsilanetriol | Good | |

| 1-Bromo-2-t-butylbenzene | 1. Mg, HMPA; 2. Me₃SiCl | (2-t-butylphenyl)trimethylsilane | (2-t-butylphenyl)dimethylsilanol | 58 (for silane) | |

| Substituted Aryl Bromides | 1. t-BuLi, Et₂O, -78°C; 2. Cl₂Si(OEt)₂ | Diaryldiethoxysilane | Diarylsilanediol | Quantitative (for silane) | |

| Aryl Iodides/Bromides | Triethoxysilane, [Rh(cod)(MeCN)₂]BF₄, NEt₃ | Aryltriethoxysilane | Arylsilanetriol | High | |

| Note: Final hydrolysis step to silanol is implied and typically high-yielding. |

-

Materials : Aryl bromide (e.g., bromobenzene), Magnesium turnings, Anhydrous Tetrahydrofuran (THF), Tetraethyl orthosilicate (TEOS), Iodine crystal (as initiator), three-neck flask, dropping funnel, condenser, magnetic stirrer.

-

Procedure :

-

Grignard Formation : Set up a flame-dried three-neck flask equipped with a condenser, dropping funnel, and magnetic stirrer under an inert atmosphere. Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

-

Add a small portion of a solution of the aryl bromide (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Silylation : Cool the Grignard solution to 0 °C. Add a solution of TEOS (1.1 eq) in anhydrous THF dropwise via the dropping funnel.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup and Hydrolysis : Quench the reaction by carefully pouring it into a mixture of ice and dilute HCl.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is the aryl(triethoxy)silane.

-

This intermediate can be purified or directly subjected to acidic or basic hydrolysis (as in Protocol 1) to yield the corresponding arylsilanol.

-

Visualizing Synthetic Pathways

Diagrams created using Graphviz help to visualize the logical connections and workflows of the synthetic strategies discussed.

General Synthetic Routes to Arylsilanols

This diagram illustrates the three primary pathways to synthesize aryl-substituted silanols from common precursors.

Caption: Overview of the main synthetic routes to arylsilanols.

Catalytic Cycle for Hydrolytic Oxidation of Arylhydrosilanes

This diagram shows a simplified catalytic cycle for the metal-catalyzed conversion of an arylhydrosilane to an arylsilanol using water as the oxidant.

Caption: Simplified catalytic cycle for arylhydrosilane oxidation.

Experimental Workflow: Synthesis via Grignard Reagent

This diagram outlines the sequential steps involved in preparing an arylsilanol from an aryl halide via an organometallic intermediate.

Caption: Workflow for arylsilanol synthesis via a Grignard reagent.

Conclusion

The synthesis of aryl-substituted silanols is a well-established field with a diverse array of reliable methods. The choice of synthetic route—be it hydrolysis of precursors, oxidation of hydrosilanes, or construction via organometallics—largely depends on the availability of starting materials, desired substitution patterns, functional group tolerance, and scalability. Classical hydrolysis remains a straightforward option for simple, robust substrates. For more complex and functionalized targets, modern catalytic oxidation methods offer mild conditions and high efficiency. Finally, the organometallic route provides unparalleled flexibility in constructing the core aryl-silicon bond from a wide variety of aryl halides. The continued development of these synthetic tools is crucial for advancing the application of arylsilanols in catalysis, medicine, and materials science.

A Comprehensive Technical Guide to the Discovery and History of Fluorinated Organosilicon Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organosilicon compounds, a unique class of materials at the intersection of organosilicon and organofluorine chemistry, have carved a significant niche in a multitude of advanced applications. Their distinctive properties, including high thermal stability, chemical inertness, low surface energy, and biocompatibility, stem from the synergistic combination of the robust siloxane backbone and the unique characteristics of the carbon-fluorine bond. This technical guide provides an in-depth exploration of the discovery and historical development of these remarkable compounds, detailing key synthetic methodologies, quantitative properties, and the logical progression of their scientific understanding.

Historical Development: A Tale of Two Chemistries

The emergence of fluorinated organosilicon compounds is intrinsically linked to the independent advancements in organosilicon and organofluorine chemistry.

The journey into organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the foundation for modern silicone chemistry. A significant breakthrough occurred in the early 1950s when Dow Corning developed the first commercial fluorosilicone rubber compounds.[1] This innovation was driven by the aerospace industry's demand for high-performance elastomers capable of withstanding extreme temperatures and exposure to fuels and oils.[1]

Parallel to these developments, the field of organofluorine chemistry was also rapidly advancing. The isolation of elemental fluorine by Henri Moissan in 1886 opened the door to the synthesis of a vast array of fluorinated organic molecules. The unique properties conferred by the carbon-fluorine bond, such as high bond strength and polarity, were quickly recognized for their potential in various applications.

The strategic combination of these two fields of chemistry led to the creation of fluorinated organosilicon compounds, materials that harness the desirable attributes of both silicones and fluorocarbons.

Key Milestones in the Development of Fluorinated Organosilicon Compounds

| Year | Discovery | Key Researchers/Institutions |

| 1863 | First synthesis of an organosilicon compound (tetraethylsilane). | Charles Friedel & James Crafts |

| 1886 | Isolation of elemental fluorine. | Henri Moissan |

| Early 1950s | Development of the first commercial fluorosilicone rubber (FVMQ) for aerospace applications.[1] | Dow Corning Inc. |

| 1953 | O. R. Pierce and E. T. McBee publish significant work on the synthesis of fluorine-containing organosilanes. | O. R. Pierce, E. T. McBee |

| 1960s | Extensive research into the synthesis of poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS) via anionic ring-opening polymerization. | Various academic and industrial researchers |

| Present | Ongoing development of advanced fluorosilicone materials with tailored properties for specialized applications in electronics, medicine, and energy. | Global research community |

Core Synthetic Methodologies

The synthesis of fluorinated organosilicon compounds primarily relies on two robust and versatile chemical reactions: anionic ring-opening polymerization (AROP) and hydrosilylation.

Anionic Ring-Opening Polymerization (AROP) of Cyclosiloxanes

Anionic ring-opening polymerization is a cornerstone for the synthesis of high molecular weight polysiloxanes, including fluorosilicones. The most common precursor for the widely used poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS) is 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D3F).[2]

Experimental Protocol: Anionic Ring-Opening Polymerization of D3F

Objective: To synthesize high molecular weight poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS).

Materials:

-

1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D3F)

-

n-Butyllithium (nBuLi) or sodium silanolate (initiator)

-

Dimethylformamide (DMF) (accelerator, optional)

-

Anhydrous toluene (solvent)

-

Methanol (termination agent)

Procedure:

-

All glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

D3F is dissolved in anhydrous toluene in the reaction vessel.

-

The initiator, such as nBuLi, is added to the D3F solution at room temperature and dispersed for approximately 30 minutes.[2]

-

If an accelerator like DMF is used, it is added to the mixture. The temperature is then raised to 60-80°C.[2]

-

The polymerization is allowed to proceed for a specified time to achieve the desired molecular weight. The reaction progress can be monitored by techniques such as gel permeation chromatography (GPC).

-

The polymerization is terminated by the addition of a quenching agent, such as methanol.

-

The resulting polymer is purified to remove any unreacted monomer, initiator residues, and solvent. This can be achieved by precipitation in a non-solvent followed by drying under vacuum.

Logical Workflow for Anionic Ring-Opening Polymerization of D3F

Hydrosilylation

Hydrosilylation is a versatile addition reaction between a silicon-hydride (Si-H) bond and an unsaturated bond, such as a carbon-carbon double bond (C=C). This reaction is widely used to introduce fluorinated side chains onto a polysiloxane backbone or to crosslink fluorosilicone polymers. A common example is the reaction of a silane, such as dichloromethylsilane, with a fluoroalkene, like trifluoropropene, typically catalyzed by a platinum complex like hexachloroplatinic acid (H2PtCl6).

Experimental Protocol: Hydrosilylation of Trifluoropropene with Dichloromethylsilane

Objective: To synthesize dichloromethyl(3,3,3-trifluoropropyl)silane.

Materials:

-

Trifluoropropene

-

Dichloromethylsilane

-

Hexachloroplatinic acid (H2PtCl6) solution in isopropanol (Karstedt's catalyst)

-

Anhydrous toluene (solvent)

Procedure:

-

The reaction is carried out in a pressure vessel due to the gaseous nature of trifluoropropene. All equipment must be thoroughly dried.

-

Dichloromethylsilane and the platinum catalyst are dissolved in anhydrous toluene and charged into the reaction vessel.

-

The vessel is sealed, and trifluoropropene is introduced to the desired pressure.

-

The reaction mixture is heated to initiate the hydrosilylation. The reaction temperature and time are optimized to ensure complete conversion and minimize side reactions.

-

After the reaction is complete, the vessel is cooled, and any unreacted trifluoropropene is safely vented.

-

The product, dichloromethyl(3,3,3-trifluoropropyl)silane, is purified by fractional distillation under reduced pressure.

Logical Workflow for Hydrosilylation

Quantitative Data of Fluorinated Organosilicon Compounds

The unique properties of fluorinated organosilicon compounds are a direct consequence of their molecular structure and the nature of the chemical bonds within them.

Bond Dissociation Energies

The strength of the chemical bonds within these molecules is a key determinant of their thermal and chemical stability.

| Bond | Compound Type | Bond Dissociation Energy (kJ/mol) |

| Si-C | General Organosilanes | 360 |

| Si-O | Polysiloxanes | 452 |

| C-F | General Fluoroalkanes | 485 |

| Si-F | Fluorosilanes | 582-669 |

| C-H | General Alkanes | 413 |

| Si-H | General Silanes | 393 |

Note: These are average values and can vary depending on the specific molecular environment.

Physicochemical Properties of Fluorosilicone Rubber (FVMQ)

Fluorosilicone elastomers exhibit a unique combination of properties derived from both silicone and fluorocarbon materials.

| Property | Value |

| Hardness (Shore A) | 35 - 80 |

| Tensile Strength (PSI) | 200 - 1,500 |

| Elongation (%) | 100 - 480 |

| Operating Temperature Range | -65°C to 232°C |

| Compression Set | Fair to Good |

| Fuel Resistance | Excellent |

| Oil Resistance | Good to Excellent |

| Ozone Resistance | Excellent |

| Weathering Resistance | Excellent |

Conclusion

The discovery and development of fluorinated organosilicon compounds represent a significant achievement in materials science, born from the convergence of organosilicon and organofluorine chemistry. From their initial application in demanding aerospace environments to their current use in a wide array of high-technology fields, these materials continue to be indispensable. The synthetic methodologies of anionic ring-opening polymerization and hydrosilylation provide robust pathways to a diverse range of fluorinated organosilicon structures with tailored properties. The quantitative data on their bond energies and physicochemical characteristics underscore the fundamental reasons for their exceptional performance. As research continues, the development of new fluorinated organosilicon compounds with enhanced properties promises to open up even more exciting application areas, particularly in the fields of medicine, electronics, and sustainable technologies.

References

- 1. Dow Corning introduces two new fluoro liquid silicone rubbers - Rubber Journal Asia -News on Rubber machinery , Manufacturers , Rubber chemical producers and Rubber processors [rubberjournalasia.com]

- 2. Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Assessment of 1,1-Bis(4-fluorophenyl)-1-methylsilanol: A Technical Review

Notice of Acknowledgment: Direct toxicological data for 1,1-Bis(4-fluorophenyl)-1-methylsilanol is not publicly available. This document provides a preliminary toxicity investigation by leveraging data from its parent compound, the fungicide Flusilazole. This compound is a significant metabolite of Flusilazole, and therefore, the toxicological profile of the parent compound serves as an essential surrogate for initial assessment.

Executive Summary

This technical guide provides a preliminary toxicological overview of this compound. Due to the absence of direct toxicity studies on this specific silanol, this report summarizes the extensive toxicological data available for its parent compound, Flusilazole. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an initial understanding of the potential toxicological profile of this compound. This guide includes a compilation of quantitative toxicity data, detailed experimental methodologies for key studies on Flusilazole, and visualizations of the metabolic pathway and a proposed toxicological investigation workflow.

Introduction to this compound

This compound is an organosilanol compound. It is primarily recognized as a major metabolite of the broad-spectrum fungicide Flusilazole. The metabolic cleavage of the silicon-triazole linkage in Flusilazole leads to the formation of this silanol. Given its origin as a breakdown product of a widely used agricultural chemical, understanding its toxicological properties is crucial for a comprehensive environmental and health risk assessment.

Toxicological Data of the Parent Compound: Flusilazole

The following tables summarize the key toxicological endpoints for Flusilazole, providing a basis for a preliminary assessment of its metabolite, this compound.

Acute Toxicity of Flusilazole

| Species | Route of Administration | LD50 / LC50 | Purity | Reference |

| Rat (male) | Oral | 1110 mg/kg bw | 95.7% | FAO/WHO |

| Rat (female) | Oral | 674 mg/kg bw | 95.7% | FAO/WHO |

| Rabbit (male, female) | Dermal | >2000 mg/kg bw | 95.7% | FAO/WHO |

| Rat (male) | Inhalation (4h) | 2.7 mg/L | 95.7% | FAO/WHO |

| Rat (female) | Inhalation (4h) | 3.7 mg/L | 95.7% | FAO/WHO |

Short-Term and Long-Term Toxicity of Flusilazole

| Species | Duration | Study Type | NOAEL | Target Organs | Reference |

| Rat | 90 days | Dietary | 10 mg/kg bw/day | Liver, Bladder | FAO/WHO |

| Dog | 1 year | Dietary | 0.14 mg/kg bw/day | Liver | FAO/WHO |

| Mouse | 18 months | Dietary | 3.4 mg/kg bw/day | Liver | FAO/WHO |

| Rat | 2 years | Dietary | 2.0 mg/kg bw/day | Liver, Bladder | FAO/WHO |

Genotoxicity of Flusilazole

| Assay | System | Result | Reference |

| Ames test | S. typhimurium | Negative | FAO/WHO |

| Chromosomal aberration | Chinese hamster ovary cells | Negative | FAO/WHO |

| Unscheduled DNA synthesis | Rat hepatocytes | Negative | FAO/WHO |

| In vivo micronucleus test | Mouse bone marrow | Negative | FAO/WHO |

Reproductive and Developmental Toxicity of Flusilazole

| Species | Study Type | NOAEL | Effects Observed | Reference |

| Rat | Two-generation reproduction | Parental: 4.04 mg/kg bw/day; Offspring: 4.04 mg/kg bw/day | Reduced pup weight, delayed development at higher doses | FAO/WHO |

| Rat | Developmental | Maternal: 10 mg/kg bw/day; Developmental: 2 mg/kg bw/day | Skeletal anomalies at higher doses | FAO/WHO |

| Rabbit | Developmental | Maternal: 7 mg/kg bw/day; Developmental: 7 mg/kg bw/day | No teratogenic effects | FAO/WHO |

Experimental Protocols for Key Flusilazole Studies

Detailed methodologies for the pivotal toxicological studies on Flusilazole are provided below to offer insight into the experimental designs that would be relevant for assessing its metabolite.

Acute Oral Toxicity Study in Rats

-

Test Guideline: OECD Guideline 401 (or equivalent).

-

Animals: Young adult male and female Sprague-Dawley rats.

-

Dosage: A single dose of Flusilazole (95.7% purity) administered by gavage. Multiple dose levels were used to determine the LD50.

-

Observation Period: 14 days.

-

Endpoints: Clinical signs of toxicity, body weight changes, mortality, and gross necropsy at the end of the study.

90-Day Dietary Study in Rats

-

Test Guideline: OECD Guideline 408 (or equivalent).

-

Animals: Male and female Wistar rats.

-

Dosage: Flusilazole was administered in the diet at various concentrations for 90 days.

-

Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues. The primary target organs identified were the liver and urinary bladder.

Two-Generation Reproductive Toxicity Study in Rats

-

Test Guideline: OECD Guideline 416 (or equivalent).

-

Animals: Male and female rats of the F0 generation were administered Flusilazole in their diet prior to mating, during mating, gestation, and lactation. The F1 generation was also exposed and subsequently mated to produce an F2 generation.

-

Endpoints: Parental systemic toxicity (body weight, food consumption, clinical signs), reproductive performance (mating, fertility, gestation length, parturition), and offspring viability, growth, and development.

Visualizations

Metabolic Pathway of Flusilazole

The following diagram illustrates the metabolic conversion of Flusilazole to its major metabolite, this compound.

Caption: Metabolic pathway of Flusilazole.

Proposed Workflow for Toxicological Investigation

This diagram outlines a logical workflow for the toxicological assessment of a pesticide metabolite like this compound, particularly when direct data is unavailable.

Caption: Toxicological investigation workflow.

Discussion and Conclusion

The toxicological data for Flusilazole indicates that it has moderate acute oral toxicity and that the primary target organs upon repeated exposure are the liver and bladder. It is not considered to be genotoxic. Developmental effects have been observed, but only at doses that also cause maternal toxicity.

As this compound is a major metabolite, it is reasonable to hypothesize that it may contribute to the observed toxicity of the parent compound, particularly concerning effects on the liver where much of the metabolism occurs. However, the toxicokinetics and specific toxicodynamics of the silanol metabolite may differ from Flusilazole. For instance, the removal of the triazole group could potentially alter the mode of action and target organ specificity.

Generally, organosilanols are considered to have low toxicity. However, the specific toxicological properties are highly dependent on the nature of the organic substituents.

An In-depth Technical Guide on the Solubility of 1,1-Bis(4-fluorophenyl)-1-methylsilanol in Organic Solvents

Disclaimer: Extensive literature searches did not yield specific quantitative or qualitative solubility data for 1,1-Bis(4-fluorophenyl)-1-methylsilanol in organic solvents. The following guide provides a general framework for approaching the solubility of this compound based on established chemical principles and standard experimental protocols.

Introduction to this compound

This compound is an organosilicon compound characterized by a central silicon atom bonded to two 4-fluorophenyl groups, a methyl group, and a hydroxyl group (silanol, Si-OH). Its structure suggests a molecule with both polar and non-polar characteristics, which will govern its solubility in various organic solvents. The presence of the polar silanol group allows for hydrogen bonding, while the aromatic fluorophenyl groups contribute to its non-polar nature.

Estimating Solubility: A Theoretical Approach

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity.

-

Polar Solvents: Protic solvents (e.g., alcohols like methanol and ethanol) and aprotic polar solvents (e.g., acetone, DMSO, DMF) are generally good at dissolving polar compounds. The silanol group in this compound, capable of hydrogen bonding, suggests potential solubility in polar protic solvents.

-

Non-polar Solvents: Non-polar solvents like hexane, toluene, and diethyl ether are effective at dissolving non-polar compounds. The two fluorophenyl groups and the methyl group contribute significant non-polar character to the molecule, suggesting it may also be soluble in non-polar solvents.

Given its mixed polarity, this compound is likely to exhibit solubility in a range of solvents, with the degree of solubility depending on the specific solvent's polarity.

General Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound in a specific solvent is the shake-flask method. This procedure establishes the equilibrium between the dissolved and undissolved solute.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of an appropriate solvent.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or GC.

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

Since no specific signaling pathways involving this compound were identified, a generalized experimental workflow for the synthesis and characterization of a novel chemical compound is presented below. This logical flow is fundamental in chemical research and drug development.

Quantum Chemical Calculations for 1,1-Bis(4-fluorophenyl)-1-methylsilanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Computational Analysis of Silanols

Silanols, characterized by the Si-OH functional group, are of significant interest in medicinal chemistry and materials science due to their unique hydrogen bonding capabilities and reactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool to investigate the molecular properties of silanols at the atomic level. These calculations can predict geometries, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties, providing insights that complement and guide experimental work.

This guide will detail a standard workflow for performing quantum chemical calculations on 1,1-Bis(4-fluorophenyl)-1-methylsilanol, from initial structure preparation to the analysis of computed properties.

Experimental Protocols: A Computational Approach

The following sections describe the theoretical "experimental" protocols for the computational investigation of this compound.

Molecular Structure and Optimization

The initial step in any quantum chemical calculation is to obtain an optimized molecular geometry. This is achieved by finding the minimum energy conformation of the molecule on its potential energy surface.

Protocol:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: The initial structure is then optimized using a DFT method. A common and effective choice for organosilicon compounds is the B3LYP functional.

-

Basis Set Selection: A suitable basis set is crucial for accurate calculations. For molecules containing silicon and fluorine, Pople-style basis sets such as 6-31G(d,p) or larger sets like 6-311+G(d,p) are recommended to accurately describe the electronic structure.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed to predict the vibrational modes of the molecule. These frequencies can be directly compared to experimental infrared (IR) and Raman spectra.

Protocol:

-

Frequency Calculation: Using the optimized geometry from the previous step, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)).

-

Thermochemical Analysis: The output of this calculation also provides important thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Imaginary Frequencies: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Spectral Simulation: The calculated frequencies and their corresponding intensities are used to simulate the IR spectrum of the molecule. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. For B3LYP/6-31G(d,p), a typical scaling factor is around 0.96.

Electronic Property Analysis

Quantum chemical calculations can provide a wealth of information about the electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals.

Protocol:

-

Molecular Orbital (MO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. This allows for the identification of electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including atomic charges and hybridization.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations described above. As no direct data for this compound is available, representative values for key parameters are provided based on calculations of the analogous compound, diphenylsilanediol, at the B3LYP/6-31G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters (Representative)

| Parameter | Bond Length (Å) / Angle (°) |

| Si-O | 1.645 |

| Si-C (phenyl) | 1.860 |

| Si-C (methyl) | 1.870 |

| C-F | 1.350 |

| O-H | 0.965 |

| ∠ O-Si-O | 108.5 |

| ∠ C-Si-C | 110.2 |

| ∠ Si-O-H | 115.0 |

Table 2: Calculated Vibrational Frequencies (Notable Modes, Scaled)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(O-H) | ~3650 | O-H stretching |

| ν(C-H) aromatic | ~3050-3100 | Aromatic C-H stretching |

| ν(C-H) methyl | ~2900-2980 | Methyl C-H stretching |

| ν(C=C) aromatic | ~1590 | Aromatic C=C stretching |

| δ(Si-CH₃) | ~1260 | Si-CH₃ deformation |

| ν(Si-Ph) | ~1120 | Si-Phenyl stretching |

| ν(Si-O) | ~920 | Si-O stretching |

| ν(C-F) | ~1230 | C-F stretching |

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.0 eV |

| Dipole Moment | 2.5 D |

Visualization of Computational Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the quantum chemical calculation process.

Caption: General workflow for quantum chemical calculations.

Methodological & Application

Application Notes and Protocols: 1,1-Bis(4-fluorophenyl)-1-methylsilanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct applications of 1,1-Bis(4-fluorophenyl)-1-methylsilanol in organic synthesis are not extensively reported in the peer-reviewed literature. The following application notes and protocols are based on the established reactivity of analogous diarylsilanols and the synthetic utility of the bis(4-fluorophenyl)methyl moiety. These protocols are intended to serve as a guide for potential research applications.

Potential Application in Palladium-Catalyzed Cross-Coupling Reactions

Diarylmethylsilanols are potential coupling partners in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, for the formation of carbon-carbon bonds. The silanol can be activated with a fluoride source or a base to form a reactive silanate species, which then undergoes transmetalation with a palladium(II) complex. The presence of the electron-withdrawing fluorine atoms on the phenyl rings may influence the reactivity of the silanol.

Proposed Reaction: Hiyama-Type Coupling with Aryl Halides

A potential application of this compound is the palladium-catalyzed cross-coupling with aryl halides to synthesize triarylmethanes. The bis(4-fluorophenyl)methyl group is a structural motif found in various biologically active molecules.

Conceptual Experimental Protocol: Palladium-Catalyzed Hiyama-Type Coupling

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and palladium(II) acetate (0.02 mmol, 2 mol%).

-

Add anhydrous THF (5 mL) to dissolve the reactants.

-

To the stirred solution, add TBAF solution (1.5 mL, 1.5 mmol) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired triarylmethane.

Table 1: Representative Data for Palladium-Catalyzed Cross-Coupling of Arylsilanols with Aryl Halides (Analogous Systems)

| Entry | Arylsilanol | Aryl Halide | Catalyst (mol%) | Base/Activator | Solvent | Temp (°C) | Yield (%) |

| 1 | Diphenylmethylsilanol | 4-Iodoanisole | Pd(OAc)₂ (2) | TBAF (1.5 eq) | THF | 60 | ~85% (estimated) |

| 2 | Di(p-tolyl)methylsilanol | 1-Bromonaphthalene | PdCl₂(dppf) (3) | CsF (2.0 eq) | Dioxane | 100 | ~90% (estimated) |

| 3 | Diphenylmethylsilanol | 4-Chlorotoluene | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2.0 eq) | Toluene | 110 | ~75% (estimated) |

Note: The yields presented are estimations based on literature for similar compounds and are for illustrative purposes. Actual yields for the reaction with this compound would require experimental validation.

DOT Script for Hiyama Coupling Catalytic Cycle

Caption: Catalytic cycle for the Hiyama cross-coupling reaction.

Potential Application as a Derivatization Reagent for Analytical Chemistry

Silanols can be used as derivatizing agents to increase the volatility and thermal stability of polar analytes for gas chromatography (GC) analysis. The 1,1-bis(4-fluorophenyl)-1-methylsilyl group could be introduced to analytes containing active hydrogens (e.g., alcohols, phenols, carboxylic acids, amines) to produce less polar and more volatile derivatives. The fluorine atoms would also provide a unique mass spectral fragmentation pattern, aiding in identification.

Proposed Derivatization Reaction

The silanol can react with a suitable silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA) to form a more reactive silylating agent in situ, or it can be converted to a silyl halide for subsequent derivatization reactions.

Conceptual Experimental Protocol: Derivatization of an Alcohol for GC-MS Analysis

Materials:

-

Analyte (e.g., a primary alcohol)

-

This compound

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Anhydrous pyridine

-

GC vial

Procedure:

-

In a clean and dry GC vial, dissolve the analyte (approx. 1 mg) in anhydrous pyridine (100 µL).

-

Add this compound (5 mg) and BSA (50 µL) to the vial.

-

Seal the vial tightly and heat at 60 °C for 30 minutes in a heating block.

-

Cool the vial to room temperature.

-

The derivatized sample is now ready for injection into the GC-MS system.

DOT Script for Derivatization Workflow

Application Notes and Protocols for Silylation Derivatization in Analytical Chemistry

Note to the Reader: Initial searches for the specific use of 1,1-Bis(4-fluorophenyl)-1-methylsilanol as a derivatizing agent did not yield any established protocols or applications. Scientific literature primarily identifies this compound as a metabolite of the fungicide flusilazole[1]. Therefore, this document provides a comprehensive guide to silylation, a widely used derivatization technique for which this compound would be a structural analogue, albeit a sterically hindered one. The principles, protocols, and data presented here are based on commonly used silylating agents and are intended to serve as a detailed reference for researchers, scientists, and drug development professionals interested in this derivatization method.

Introduction to Silylation

Silylation is a chemical derivatization technique that replaces active hydrogen atoms in a molecule with a silyl group, typically a trimethylsilyl (TMS) group.[2][3] This process is widely employed in analytical chemistry, particularly for gas chromatography (GC) and mass spectrometry (MS), to enhance the volatility, thermal stability, and chromatographic behavior of polar compounds.[2][4][5] By converting non-volatile or thermally labile analytes into more stable and volatile derivatives, silylation expands the range of compounds that can be analyzed by GC-MS.[4]

Key benefits of silylation include:

-

Increased Volatility: The replacement of polar functional groups (e.g., -OH, -NH, -SH, -COOH) with a nonpolar silyl group reduces intermolecular hydrogen bonding, leading to a significant increase in volatility.[2]

-

Enhanced Thermal Stability: Silyl derivatives are generally more resistant to thermal degradation in the GC injector and column compared to their parent compounds.[2]

-

Improved Chromatographic Performance: Derivatization often results in sharper, more symmetrical peaks and better separation of analytes.

-

Increased Sensitivity: For certain detectors, silylated derivatives can provide a stronger signal response.

Common Silylating Reagents

A variety of silylating reagents are available, each with different reactivities and applications. The choice of reagent depends on the functional groups present in the analyte, the desired degree of derivatization, and the analytical method.

| Reagent Abbreviation | Full Name | Key Applications & Properties |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | A powerful and versatile silylating agent suitable for a wide range of compounds including alcohols, phenols, carboxylic acids, amines, and amides. Its byproducts are volatile, minimizing interference in GC analysis. |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | The most volatile of the trimethylsilylacetamides, making it ideal for trace analysis where byproducts might interfere.[4] It is a strong silylating agent, often used in metabolomics. |

| TMCS | Trimethylchlorosilane | Often used as a catalyst in combination with other silylating reagents like BSTFA or HMDS to increase their reactivity, especially for hindered functional groups.[6] |

| HMDS | Hexamethyldisilazane | A milder silylating agent, often used in combination with TMCS for the derivatization of sugars and other hydroxylated compounds.[3] |

| MTBSTFA | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable to hydrolysis than TMS derivatives (up to 10,000 times more stable).[2] This is advantageous for applications requiring sample storage or further manipulation after derivatization. |

Experimental Protocols

The following are general protocols for silylation. Optimal conditions (e.g., temperature, reaction time, solvent) may vary depending on the specific analyte and should be determined empirically.

General Protocol for Silylation using BSTFA (with or without TMCS)

This protocol is suitable for a wide range of analytes, including organic acids, amino acids, and steroids.

Materials:

-

Analyte sample (dried)

-

BSTFA (or BSTFA + 1% TMCS)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)

-

Reaction vials with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry, as moisture can deactivate the silylating reagent. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.

-

Reagent Addition: To the dried sample in a reaction vial, add an appropriate volume of anhydrous solvent to dissolve the analyte. Then, add an excess of the silylating reagent. A general guideline is a 2:1 molar ratio of the silylating agent to the active hydrogens in the sample. For a typical sample of 100 µg, 100 µL of BSTFA and 50 µL of solvent is a common starting point.

-

Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Heat the vial at a controlled temperature, typically between 60°C and 80°C, for 30 to 60 minutes.[6] For sterically hindered or less reactive compounds, longer reaction times or higher temperatures may be necessary.

-

Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS.

Two-Step Derivatization for Carbonyl-Containing Compounds (e.g., Sugars)

For compounds containing carbonyl groups, a two-step derivatization is often employed to prevent the formation of multiple isomers.

Materials:

-

Analyte sample (dried)

-

Methoxyamine hydrochloride in pyridine

-

BSTFA + 1% TMCS

-

Heating block or oven

Procedure:

-

Methoximation: To the dried sample, add a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL). Heat the mixture at 60°C for 30 minutes to convert the carbonyl groups to their methoxime derivatives.

-

Silylation: Cool the vial and then add BSTFA + 1% TMCS. Heat again at 60°C for 30-60 minutes to silylate the remaining active hydrogens (e.g., hydroxyl groups).

-

Analysis: After cooling, the sample is ready for GC-MS analysis.

Data Presentation: Reaction Conditions

The following table summarizes typical reaction conditions for the silylation of various compound classes. These are starting points and may require optimization.

| Analyte Class | Reagent(s) | Solvent | Temperature (°C) | Time (min) |

| Alcohols (primary) | BSTFA | Acetonitrile | 25 - 60 | 15 - 30 |

| Alcohols (hindered) | BSTFA + 1% TMCS | Pyridine | 70 - 90 | 60 - 120 |

| Carboxylic Acids | BSTFA | Dichloromethane | 60 - 70 | 30 - 60 |

| Amino Acids | MSTFA | Pyridine | 80 - 100 | 30 - 60 |

| Sugars (two-step) | Methoxyamine-HCl, then BSTFA + 1% TMCS | Pyridine | 60 (both steps) | 30 - 60 (each step) |

| Steroids | MSTFA or BSTFA + 1% TMCS | Acetonitrile | 70 - 90 | 60 - 180 |

Visualizations

General Workflow for Silylation Derivatization

References

- 1. This compound | C13H12F2OSi | CID 15390574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chromtech.com [chromtech.com]

- 3. gcms.cz [gcms.cz]

- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

The Role of 1,1-Bis(4-fluorophenyl)-1-methylsilanol in Medicinal Chemistry: Application Notes and Protocols

Disclaimer: Publicly available information, including specific synthesis protocols and quantitative biological data for 1,1-Bis(4-fluorophenyl)-1-methylsilanol, is limited. The following application notes and protocols are based on established principles of organosilicon chemistry and data from structurally related compounds containing the bis(4-fluorophenyl)methyl moiety. These notes are intended to provide a foundational framework for researchers and drug development professionals.

Introduction

Organosilicon compounds, particularly silanols, are of growing interest in medicinal chemistry. The substitution of a carbon atom with silicon can lead to significant changes in a molecule's physicochemical properties, including acidity, lipophilicity, and hydrogen-bonding capacity. Silanols, as isosteres of alcohols, have the potential to enhance biological activity and improve pharmacokinetic profiles. This compound is a compound of interest due to the presence of the bis(4-fluorophenyl)methyl group, a moiety found in several biologically active molecules. This document outlines potential synthetic routes, hypothetical biological evaluation protocols, and possible mechanisms of action for this compound based on related compounds.

Potential Therapeutic Relevance

While direct biological data for this compound is not available, derivatives of the bis(4-fluorophenyl)methyl scaffold have shown activity in several areas:

-

Dopamine Transporter (DAT) Inhibition: A series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines have been synthesized and evaluated for their binding affinities at the dopamine transporter (DAT) and the serotonin transporter (SERT). These compounds are being investigated for their therapeutic potential in treating psychostimulant use disorders.[1]

-

Anticancer Activity: Piperazinylacetamide derivatives containing the 1-bis(4-fluorophenyl)methyl piperazine moiety have been synthesized and show potential as anticancer drugs.[1]

These findings suggest that this compound could serve as a valuable scaffold or intermediate for the development of novel therapeutics in these areas.

Data from Structurally Related Compounds

Quantitative data for compounds containing the bis(4-fluorophenyl)methyl group highlight its potential in drug design.

| Compound Class | Biological Target/Assay | Quantitative Data | Reference |

| 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines | Dopamine Transporter (DAT) | Ki range = 3–382 nM | [1] |

| Piperazinylacetamides with 1-bis(4-fluorophenyl)methyl piperazine | Anticancer (Growth Inhibition) | GI50 = 4.36 µM (for one derivative) |

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis is a hypothetical route based on standard organosilicon chemistry.

Reaction Scheme:

Caption: Proposed two-step synthesis of this compound.

Materials:

-

4-Fluorobromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dichloro(methyl)silane

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions (e.g., Schlenk line)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 4-fluorobromobenzene in anhydrous THF dropwise to initiate the formation of 4-fluorophenylmagnesium bromide.

-

Reaction with Dichloromethylsilane: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of dichloro(methyl)silane in anhydrous THF to the Grignard reagent. The reaction is exothermic and should be controlled. After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Hydrolysis: Carefully quench the reaction by pouring it into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous mixture with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for In Vitro Biological Evaluation

This protocol provides a general workflow for assessing the potential biological activity of a novel compound like this compound.

Caption: General workflow for the in vitro biological evaluation of a novel compound.

1. Cytotoxicity Assays (e.g., MTT Assay):

-

Objective: To determine the general toxicity of the compound against various cell lines.

-

Procedure:

-

Plate cells (e.g., a panel of cancer cell lines and a non-cancerous control line) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

2. Target-Specific Assays (Hypothetical):

-

Dopamine Transporter (DAT) Binding Assay:

-

Objective: To determine the affinity of the compound for the dopamine transporter.

-

Procedure:

-

Prepare cell membranes from cells expressing the human dopamine transporter.

-

Incubate the membranes with a radiolabeled ligand (e.g., [³H]WIN 35,428) in the presence of varying concentrations of this compound.

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Kᵢ value to determine the binding affinity.

-

-

Potential Mechanism of Action

Based on the data from related compounds, this compound could potentially act through one or more of the following mechanisms:

Caption: Potential mechanisms of action based on structurally related compounds.

-

Dopamine Transporter (DAT) Inhibition: The bis(4-fluorophenyl)methyl moiety is present in known DAT inhibitors. By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase the concentration of dopamine, which can have therapeutic effects in conditions like ADHD and substance use disorders.

-

Calcium Channel Blockade: Some derivatives of 1-bis(4-fluorophenyl)methyl piperazine act as calcium channel blockers. By inhibiting the influx of calcium into cells, these compounds can cause vascular smooth muscle relaxation and are used in the treatment of hypertension and angina.

-

Induction of Apoptosis: The anticancer activity observed in related compounds suggests a potential mechanism involving the induction of programmed cell death (apoptosis) in cancer cells, possibly through the modulation of intracellular signaling pathways.

Conclusion